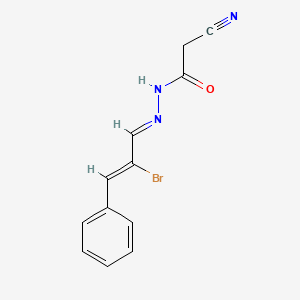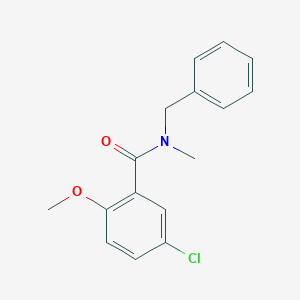![molecular formula C13H12N2O3S B5519388 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B5519388.png)
2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate often involves reactions between different arylidinemalononitrile derivatives and ethyl 2-(benzo[d]thazol-2-yl)acetate in solutions like EtOH/TEA at room temperature. Such processes can yield various derivatives, including ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate, under specific conditions (Mohamed, 2021). Additionally, reactions involving 2-amino-4,5-dihydro-3-thiophenecarbonitriles with compounds like ethyl acetoacetate in the presence of titanium(IV) chloride have been explored for synthesizing related structures (Maruoka, Yamagata, & Yamazaki, 1993).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds reveal that the central thienopyridine ring system tends to be essentially planar, with the ethyl carboxylate group twisted away from this central system. Intramolecular hydrogen bonding involving amino N atoms and carbonyl O atoms forms pseudo-six-membered rings, contributing to the stability of the structure. Intermolecular interactions, including C-H...N, C-H...O, and C-H...π, along with weak π-π stacking interactions, play a significant role in the structural integrity of these molecules (Patel, Dave, Jotani, & Shah, 2003).
Chemical Reactions and Properties
The chemical reactivity of 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate and its derivatives is influenced by the functional groups present in the molecule. Reactions with electrophilic reagents can lead to various derivatives, including triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, under specific conditions (Mohamed, 2021). The presence of amino, ester, and thiophene groups offers multiple reactive sites for transformations.
Scientific Research Applications
Synthesis and Chemical Properties
2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate and its derivatives serve as key intermediates in the synthesis of highly functionalized heterocyclic compounds. For instance, these compounds are utilized in the phosphine-catalyzed [4 + 2] annulation processes, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This showcases their pivotal role in constructing complex molecular architectures efficiently and selectively (Zhu, Lan, & Kwon, 2003). Additionally, the 2-(diphenylphosphino)ethyl group (DPPE) is introduced as a new carboxyl-protecting group in peptide chemistry, highlighting another facet of its application in synthetic organic chemistry (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Biological Activities
The derivatives of 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate have been extensively explored for their antimicrobial activities. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal properties, making them valuable in the development of new therapeutic agents. For example, substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives synthesized from ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate have shown noteworthy antimicrobial activity, underpinning their potential in addressing various bacterial and fungal infections (Faty, Hussein, & Youssef, 2010).
Anticancer Research
Compounds derived from 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate have also been investigated for their anticancer activities. Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors were synthesized and evaluated against colon HCT-116 human cancer cell lines. Several compounds displayed potent activity, indicating their potential as leads for the development of new anticancer drugs (Abdel-Motaal, Alanzy, & Asem, 2020).
Electrochromic Materials
In the field of materials science, derivatives of 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate have found applications in the synthesis of electrochromic materials. Research into the electrochromic properties of polymers derived from thieno[3,2-b]thiophene compounds, which are synthesized using derivatives of 2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate, has revealed promising results. These materials change color in response to electrical stimulation and have applications in smart windows, displays, and other electronic devices (Shao, Shi, Murtaza, Xu, He, Ghosh, Zhu, Perepichka, & Meng, 2017).
properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-12(10-3-1-5-14-9-10)15-6-7-18-13(17)11-4-2-8-19-11/h1-5,8-9H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAPYZZJBBMLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)


![(3R*,4S*)-N-(4-chloro-2-methylphenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5519343.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5519348.png)
![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)


![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)
![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)
![methyl 3-(3-methylbutyl)-2-oxo-1-(1,3-thiazol-5-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5519381.png)

![2-{[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5519395.png)
